(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone , often referred to as a complex organic molecule, exhibits significant biological activity that is of interest in pharmacological research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a dihydrobenzo[b][1,4]dioxin core linked to a piperazine moiety with a benzimidazole substituent. The synthesis typically involves multi-step organic reactions, starting with the formation of the dihydrobenzo dioxin structure through cyclization reactions. Subsequent steps introduce the piperazine and benzimidazole groups via nucleophilic substitutions.
Synthetic Route Overview
Step | Reaction Type | Key Reagents | Description |
---|---|---|---|
1 | Cyclization | Catechol derivatives + Aldehydes | Formation of the dihydrobenzo[b][1,4]dioxin core |
2 | Nucleophilic Substitution | Piperazine derivatives | Introduction of the piperazine moiety |
3 | Final Coupling | Benzimidazole derivatives | Attachment of the benzimidazole group |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate dopamine D4 receptor activity, which is crucial for various neurological functions. In particular, studies have demonstrated that derivatives of this compound can act as potent antagonists at the D4 receptor with high selectivity over other dopamine receptor subtypes .
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Antagonism of Dopamine Receptors : It has been reported to have over 1100-fold selectivity for D4 receptors compared to D2 and D3 receptors .
- Potential Anticancer Activity : Preliminary studies suggest that similar compounds may inhibit cancer cell proliferation, particularly in non-small cell lung cancer (NSCLC) models .
Case Studies and Experimental Data
A study conducted on mice using a radiolabeled derivative of this compound showed significant brain accumulation post-injection, indicating its potential utility in neuroimaging applications. The biodistribution was assessed at various time points post-injection:
Time (min) | Brain Accumulation (% ID/g) | Liver (% ID/g) | Kidney (% ID/g) |
---|---|---|---|
5 | 4.93 | 7.79 | 6.03 |
10 | 2.85 | 7.43 | 5.67 |
15 | 2.27 | 6.00 | 5.00 |
30 | 1.47 | 5.50 | 4.50 |
This data supports the notion that the compound can effectively cross the blood-brain barrier, making it a candidate for further development in neurological therapies.
Comparison with Related Compounds
To understand the uniqueness and potential advantages of this compound over similar structures, a comparison with related compounds was conducted:
Compound Name | D4 Receptor Affinity (IC50) | Selectivity Ratio (D4/D2) |
---|---|---|
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidinylmethanone | IC50 = 50 nM | >1000 |
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylpiperazine | IC50 = 200 nM | >500 |
Subject Compound | IC50 = <10 nM | >1100 |
The subject compound demonstrates superior receptor affinity and selectivity compared to its analogs.
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-24-17-7-3-2-6-16(17)23-21(24)14-25-10-12-26(13-11-25)22(27)20-15-28-18-8-4-5-9-19(18)29-20/h2-9,20H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVBBCFHYZBPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.